molecular formula C15H15NO5 B15032169 Diethyl 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylate CAS No. 41460-19-9

Diethyl 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylate

Cat. No.: B15032169
CAS No.: 41460-19-9
M. Wt: 289.28 g/mol
InChI Key: ITHPPFOLFJCUPX-UHFFFAOYSA-N
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Description

3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique chemical structure, which includes a quinoline core with carboxylic acid and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester typically involves the esterification of 3,7-quinolinedicarboxylic acid. One common method is the reaction of 3,7-quinolinedicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the diethyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Diethyl 3,7-quinolinedicarboxylate alcohols.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer drugs.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the disruption of cell division and growth. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its use in the synthesis of antimalarial drugs.

    4-Hydroxyquinoline: A derivative with similar biological activities, used in the synthesis of various pharmaceuticals.

    3,7-Quinolinedicarboxylic acid: The non-esterified form, used as an intermediate in organic synthesis.

Uniqueness

3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester is unique due to the presence of both ester and hydroxyl functional groups, which enhance its reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry and drug development.

Properties

CAS No.

41460-19-9

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

diethyl 4-oxo-1H-quinoline-3,7-dicarboxylate

InChI

InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-10-12(7-9)16-8-11(13(10)17)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17)

InChI Key

ITHPPFOLFJCUPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)OCC

Origin of Product

United States

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